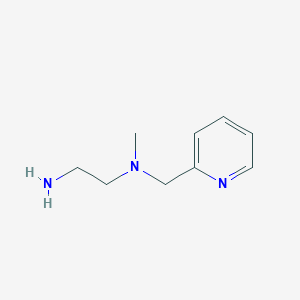

N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-methyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(7-5-10)8-9-4-2-3-6-11-9/h2-4,6H,5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIFBKMWFCUKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655940 | |

| Record name | N~1~-Methyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766545-06-6 | |

| Record name | N~1~-Methyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Coordination Chemistry

TPEN is widely used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are crucial for catalysis and material science.

Table 1: Metal Complexes Formed with TPEN

| Metal Ion | Complex Type | Applications |

|---|---|---|

| Zinc (Zn) | Zn(II)-TPEN Complex | Biological studies on zinc homeostasis |

| Nickel (Ni) | Ni(II)-TPEN Complex | Catalysis in organic reactions |

| Copper (Cu) | Cu(II)-TPEN Complex | Studies on oxidative stress |

Anticancer Properties

Research has shown that TPEN can inhibit the proliferation of cancer cells by chelating zinc and copper ions, which are essential for cancer cell growth.

Case Study: Zhang et al. (2014)

- Objective: Evaluate TPEN's effect on cancer cells.

- Findings: TPEN induced apoptosis in various cancer cell lines by disrupting zinc-dependent signaling pathways.

Neuroprotective Effects

TPEN's ability to chelate excess zinc is relevant in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Mikata et al. (2005)

- Objective: Assess neuroprotective effects.

- Findings: TPEN mitigated neurotoxicity by reducing zinc levels in neuronal cells.

Industrial Applications

TPEN is utilized in developing catalysts for industrial processes. Its metal complexes exhibit high catalytic activity, making them suitable for applications in organic synthesis and polymerization reactions.

Table 2: Industrial Applications of TPEN Complexes

| Application Area | Description |

|---|---|

| Catalysis | Used in reactions involving ethylene oligomerization to produce various hydrocarbons. |

| Material Science | Development of advanced materials through metal complexation. |

Comparative Analysis with Related Compounds

To highlight the uniqueness of TPEN, it is beneficial to compare it with similar compounds:

Table 3: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N,N-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Two pyridinylmethyl groups | Less effective as a chelating agent |

| N,N,N',N'-Tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | Four pyridinylmethyl groups | Enhanced coordination properties |

Mechanism of Action

The mechanism by which N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Functional Analogues

N1-(2-Aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine

- Substituents: N1: 2-Aminoethyl; N2: Pyridin-2-ylmethyl.

- Key Properties :

- Contrast with Target Compound: The aminoethyl group enhances chelation strength but may reduce lipophilicity compared to the methyl group in the target compound.

N1-(3-Methylbenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine

- Substituents : N1: 3-Methylbenzyl, Pyridin-2-ylmethyl.

- Synthesized as a precursor for Schiff base ligands or metal complexes .

- Contrast : The benzyl group introduces steric bulk and aromatic π-interactions, which may hinder coordination geometry compared to the smaller methyl group.

N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep)

- Substituents : Both N1 and N2: Methyl and pyridin-2-ylmethyl.

- Key Properties :

- Contrast : The symmetrical substitution pattern in mep enhances catalytic activity, whereas the asymmetric substitution in the target compound may favor selective interactions.

Electronic and Steric Effects

Anti-Inflammatory Agents

- N1-(2-Aminoethyl)-N2-(pyridylmethyl)ethane-1,2-diamine: Acts as a copper chelator, reducing oxidative stress in inflamed tissues. In vivo studies show significant reduction in edema and cytokine levels .

- Target Compound : Hypothesized to exhibit milder chelation but better bioavailability due to methyl substitution.

Physicochemical Properties

Biological Activity

N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyridine ring and two amine functional groups, contributing to its unique reactivity. Its molecular formula is , which indicates the presence of a methyl group attached to the nitrogen atom of the ethane-1,2-diamine backbone. This structural configuration enhances its lipophilicity and facilitates interactions with biological targets.

N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This interaction often involves hydrogen bonding and electrostatic interactions, which are critical for the modulation of enzyme activity.

- Protein-Ligand Interactions : Research indicates that similar compounds can interact with proteins such as bovine serum albumin (BSA), altering their structure and function. This suggests that N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine may also exhibit such binding characteristics.

Biological Activity

The biological activities associated with N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine include:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents.

- Anticancer Effects : Preliminary research suggests that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Further studies are required to elucidate these effects comprehensively .

Synthesis and Characterization

The synthesis of N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine can be achieved through several methods:

- Reduction Reactions : Utilizing reducing agents such as NaBH4 on imine precursors can yield the desired amine product effectively .

- Substitution Reactions : The compound can also be synthesized via nucleophilic substitution reactions involving pyridine derivatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine:

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives with Ethylenediamine

One of the primary methods involves the nucleophilic substitution of a chloromethylpyridine derivative with ethane-1,2-diamine under basic conditions:

-

- A solution of potassium carbonate (0.03 mol) and ethylenediamine (0.15 mol) is prepared in a flask cooled in an ice bath.

- 2-Chloro-5-(chloromethyl)pyridine (0.03 mol) dissolved in acetonitrile is added dropwise over 20 minutes.

- After addition, the mixture is stirred at room temperature for 8 hours.

- The reaction mixture is then diluted with water to dissolve inorganic salts and extracted with dichloromethane.

- The organic layer is dried and concentrated to yield N1-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine.

-

- The molar ratio of ethylenediamine to chloromethylpyridine is typically 5:1 to ensure complete substitution and minimize side reactions.

- Temperature control (0-50 °C) and reaction time (5-10 hours) are critical for optimal yield.

- The crude product is often purified by extraction and rotary evaporation to remove excess diamine and solvents.

This method yields the key intermediate N1-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine, which is a precursor for further functionalization.

Reductive Alkylation Using Pyridin-2-carbaldehyde and Ethylenediamine

An alternative approach involves reductive amination:

-

- Pyridin-2-carbaldehyde is reacted with ethane-1,2-diamine in methanol at 70 °C in the presence of an acid catalyst such as p-toluenesulfonic acid (TosOH).

- The reaction mixture is stirred for 12 hours, forming an imine intermediate.

- Sodium borohydride or another reducing agent is added to reduce the imine to the secondary amine, yielding N1-(pyridin-2-ylmethyl)ethane-1,2-diamine derivatives.

Methylation of N1-(pyridin-2-ylmethyl)ethane-1,2-diamine

To obtain the N1-methyl derivative:

-

- The secondary amine N1-(pyridin-2-ylmethyl)ethane-1,2-diamine is subjected to methylation using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetonitrile or DMF.

- The reaction proceeds at room temperature or slightly elevated temperature (20-70 °C) for several hours.

- The product is isolated by extraction and purified by chromatography or crystallization.

Representative Data Table of Preparation Steps

| Step | Reactants | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloro-5-(chloromethyl)pyridine + Ethylenediamine + K2CO3 | 0-50 °C, stirring | 5-10 h | 70-75 | Nucleophilic substitution, aqueous workup |

| 2 | Pyridin-2-carbaldehyde + Ethylenediamine + TosOH (acid catalyst) | MeOH, 70 °C, stirring | 12 h | 65-70 | Imine formation |

| 3 | Sodium borohydride (reduction) | Room temperature | 4 h | 85-90 | Reduction to secondary amine |

| 4 | Secondary amine + Methyl iodide + K2CO3 | Acetonitrile, RT to 70 °C | 6-12 h | 60-70 | Methylation to N1-methyl derivative |

Purification and Characterization

-

- Silica gel chromatography is the preferred method for purification of intermediates and final products.

- Extraction with ethyl acetate or dichloromethane followed by drying over anhydrous sodium sulfate is standard.

- Rotary evaporation under reduced pressure is used to concentrate and isolate products.

-

- NMR spectroscopy (1H and 13C) confirms substitution patterns and purity.

- Mass spectrometry (MS) validates molecular weight.

- Melting point determination and elemental analysis provide additional confirmation.

Summary of Research Findings

- The nucleophilic substitution method using chloromethylpyridine and ethylenediamine is efficient for preparing the key intermediate, with yields around 70%.

- Reductive amination provides a selective and mild route to N1-(pyridin-2-ylmethyl)ethane-1,2-diamine derivatives, with high purity and good yields.

- Methylation of the secondary amine to the N1-methyl derivative requires careful stoichiometric control to avoid over-alkylation.

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and selectivity.

- Purification via chromatography and extraction ensures isolation of high-purity compounds suitable for further application in medicinal chemistry or coordination chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, similar ethane-1,2-diamine derivatives are prepared by reducing benzylated amines with hydrogen in the presence of platinum catalysts . Multi-step procedures involving cyclization of precursors and subsequent functionalization (e.g., attaching amine moieties) are also documented, as seen in pyrazolo[1,5-a]pyrimidine-based analogs .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation. Solubility tests in alcohol/ether and water, as well as volatility assessments at room temperature, provide physical property data . For purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended, particularly when commercial sources lack analytical validation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, masks) to avoid skin/eye contact and inhalation. Work in a well-ventilated fume hood, as the compound may release hazardous vapors. Store in sealed containers at 2–8°C to maintain stability, and follow GHS guidelines for skin corrosion/irritation (Category 1A–1C) and aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Catalyst selection (e.g., Pt, Pd) and solvent polarity significantly influence reduction efficiency. For instance, platinum catalysts enhance hydrogenation rates in benzylated amine reductions . Temperature-controlled stepwise reactions (e.g., cyclization at 80–100°C followed by amine coupling) minimize side products in multi-step syntheses .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate results using complementary techniques. For example, discrepancies in NMR peaks can be clarified via 2D-COSY or HSQC experiments. MS fragmentation patterns and elemental analysis further confirm molecular integrity . Reference computational predictions (e.g., DFT-calculated IR spectra) to reconcile experimental vs. theoretical data .

Q. What computational models are suitable for studying this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals and charge distribution to predict reactivity. Molecular Dynamics (MD) simulations model solvation effects and ligand-protein interactions, aiding in drug design applications .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Storage at ≤8°C in anhydrous environments minimizes hydrolysis and oxidation .

Q. What strategies are effective in studying its biological interactions (e.g., enzyme inhibition)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, pair kinetic analyses (e.g., Michaelis-Menten plots) with molecular docking to map active-site interactions .

Q. How can purification challenges (e.g., polar byproducts) be addressed?

- Methodological Answer : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to separate polar impurities. For persistent issues, derivatization (e.g., acetylation of free amines) reduces polarity and improves resolution .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.